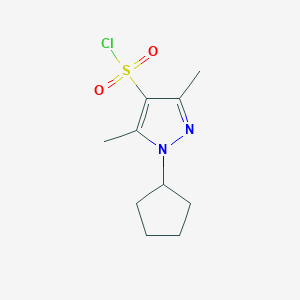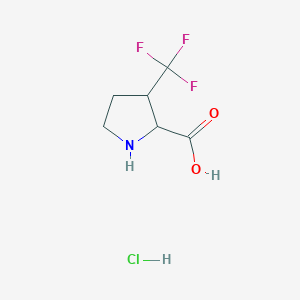
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropropene and isonitriles.
Cycloaddition Reaction: A [3+2] cycloaddition reaction is employed to form the pyrrolidine ring.
Functional Group Transformation: The resulting pyrrolidine derivative is then subjected to various functional group transformations to introduce the carboxylic acid group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system and metabolic disorders.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrrole-2-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring and a trifluoromethyl group at the 2-position.
Chloro-bis(trifluoromethyl)pyridine: Features two trifluoromethyl groups and a chlorine atom on a pyridine ring.
Uniqueness
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, such as increased lipophilicity and stability, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H9ClF3NO2 |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H |
InChI Key |
VMHOUBODDGCOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


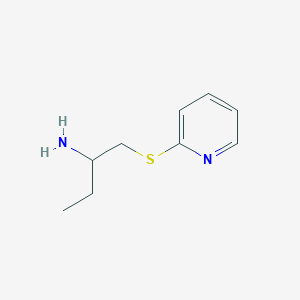
![2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol](/img/structure/B13257102.png)
amine](/img/structure/B13257108.png)
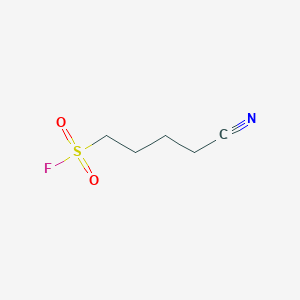
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13257130.png)
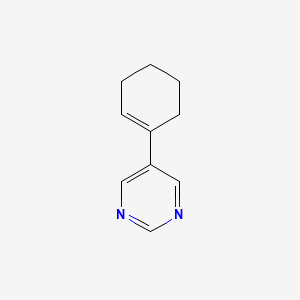
amine](/img/structure/B13257134.png)
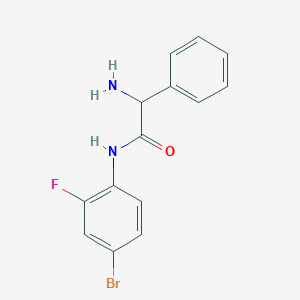



![4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13257161.png)
